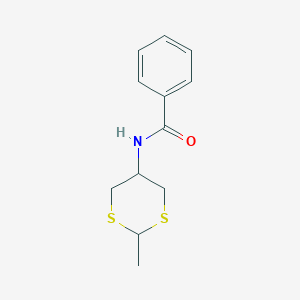
N-(2-methyl-1,3-dithian-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-dithian-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-methyl-1,3-dithian-5-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dithian-5-yl)benzamide typically involves the reaction of 2-methyl-1,3-dithiane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Reactants: 2-methyl-1,3-dithiane and benzoyl chloride.
Conditions: Anhydrous conditions, base (triethylamine), and an inert solvent such as dichloromethane.
Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methyl-1,3-dithian-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
N-(2-methyl-1,3-dithian-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-dithian-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiane moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The benzamide group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methyl-1,3-dithian-5-yl)acetamide
- N-(2-methyl-1,3-dithian-5-yl)propionamide
- N-(2-methyl-1,3-dithian-5-yl)butyramide
Uniqueness
N-(2-methyl-1,3-dithian-5-yl)benzamide is unique due to the presence of both a dithiane moiety and a benzamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
667866-38-8 |
|---|---|
Formule moléculaire |
C12H15NOS2 |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-dithian-5-yl)benzamide |
InChI |
InChI=1S/C12H15NOS2/c1-9-15-7-11(8-16-9)13-12(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14) |
Clé InChI |
YFNZJUXBBHRTJK-UHFFFAOYSA-N |
SMILES canonique |
CC1SCC(CS1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




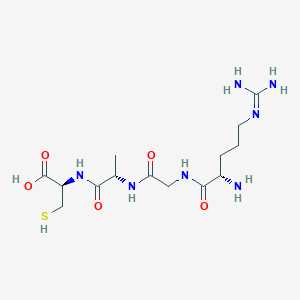
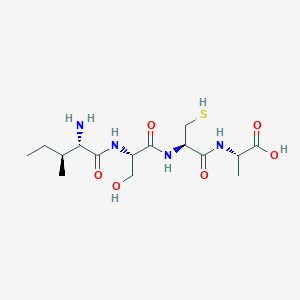
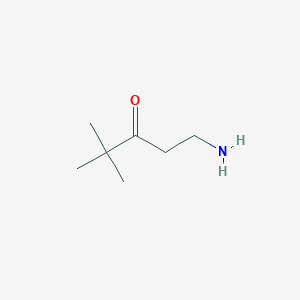


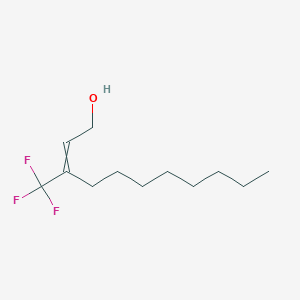
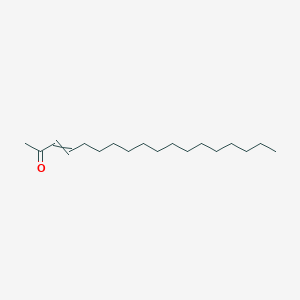
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)


